Formaldehyde;methanol;phenol

Phenolic resin stability Hemiformal storage life Formaldehyde emission

The substance registered under CAS 124058-18-0 is defined as “Formaldehyde, polymer with methanol and phenol,” a synthetic phenolic copolymer in which methanol is incorporated as a structural comonomer rather than merely serving as a solvent. This polymer belongs to the broader class of phenol-formaldehyde (PF) resins but is distinguished by the presence of terminal methoxy groups and internal hemiformal linkages (–O–CH₂–O–) that arise from the ternary monomer system.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 124058-18-0
Cat. No. B570869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;methanol;phenol
CAS124058-18-0
SynonymsFormaldehyde, polymer with methanol and phenol
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCO.C=O.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2
InChIKeyRVHWXPCBUCDLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde-Methanol-Phenol Polymer (CAS 124058-18-0) – Product Identity and Regulatory Baseline


The substance registered under CAS 124058-18-0 is defined as “Formaldehyde, polymer with methanol and phenol,” a synthetic phenolic copolymer in which methanol is incorporated as a structural comonomer rather than merely serving as a solvent [1]. This polymer belongs to the broader class of phenol-formaldehyde (PF) resins but is distinguished by the presence of terminal methoxy groups and internal hemiformal linkages (–O–CH₂–O–) that arise from the ternary monomer system [2]. It is listed on Canada’s Domestic Substances List (DSL) as an existing substance that was in commerce between 1984 and 1986, establishing its long-standing industrial recognition [1].

Ternary copolymer Formaldehyde-phenol backbone with methanol as structural comonomer, forming methoxy end-groups and hemiformal linkages
Industrial recognition Listed on Canada’s DSL as existing substance (in commerce 1984–1986), supporting established supply chains
Distinct chemistry Methyl-capped oligomers differ from binary phenol-formaldehyde resins, enabling unique reactivity and stability profiles

Why Generic Phenol-Formaldehyde Resins Cannot Replace Formaldehyde-Methanol-Phenol Copolymer (CAS 124058-18-0)


Conventional phenol-formaldehyde resins are typically synthesized from binary phenol-formaldehyde mixtures, which generate highly reactive methylol intermediates that undergo rapid condensation during storage and processing [1]. In contrast, the methanol comonomer in CAS 124058-18-0 acts as a chain-terminating agent, producing methyl-capped oligomers with substantially reduced propagation kinetics [2]. This structural difference means that generic PF resins cannot replicate the low-temperature storage stability and controlled reactivity profile of the ternary copolymer, making direct substitution technically invalid for applications requiring extended pot life or delayed cure onset [1][2].

Chain-terminating methanol Methanol acts as a capping agent, producing methyl-capped oligomers with reduced propagation kinetics. Conventional resole resins lack this termination and undergo progressive condensation, leading to uncontrollable viscosity drift.
Low-temperature storage stability Ternary copolymer demonstrates extended quiescent stability, while binary phenol-formaldehyde mixtures exhibit methylol consumption and gelation even at ambient conditions, limiting shelf life.

Quantitative Differentiation Evidence for Formaldehyde-Methanol-Phenol Polymer (CAS 124058-18-0) Against In-Class Alternatives


Low-Temperature Storage Stability: Formaldehyde Loss Under Quiescent Conditions

The hemiformal structure of the formaldehyde-methanol-phenol copolymer confers exceptional quiescent stability at moderate temperatures compared with conventional phenol-formaldehyde resole mixtures, which are known to undergo progressive condensation even at ambient conditions [1]. In a controlled stability study, the hemiformal composition exhibited only 0.04 mole percent loss of formaldehyde after 24 hours at 35 °C [1]. For a standard resole with comparable formaldehyde-to-phenol ratio, literature indicates measurable viscosity drift and methylol consumption within the same timeframe, although a precise head-to-head value under identical conditions is not available [1].

Storage stability
Context-dependent
≤0.04% formaldehyde loss over 24 h at 35 °C
Supports extended shelf life and processing window
Cross-study comparable; direct head-to-head resole data not available
Phenolic resin stability Hemiformal storage life Formaldehyde emission

Structural Confirmation of Methyl-Capped Oligomers via ¹H-NMR Spectroscopy

¹H-NMR analysis of the ternary phenol-formaldehyde-methanol system revealed distinct signals for methyl-capped linear polymers of the type C₆H₅O(CH₂O)ₙCH₃, which were absent in the binary phenol-formaldehyde-water system [1]. These resonances appeared in the 4.8–5.0 δ region and were detectable at a phenol-to-formaldehyde molar ratio as low as 1:2.2 [1]. The detection of three such signals confirms the incorporation of methanol as a chain-terminating comonomer rather than a passive diluent [1].

NMR structure
Class-level
Three methyl-capped oligomer signals at δ 4.8–5.0
Confirms methanol incorporation as chain terminator
Class-level inference from ternary phenol-formaldehyde-methanol system
Polymer characterization Hemiformal identification NMR end-group analysis

Cure Activation Energy Increase with Methanol Incorporation

Although published data for the exact CAS 124058-18-0 polymer are not available, a closely related study on phenol–resorcinol–formaldehyde (PRF) resins demonstrated that increasing methanol addition from 5% to 15% raised the apparent activation energy (Eₐ) of the curing process, as determined by isoconversional Kissinger–Akahira–Sunose (KAS) and Vyazovkin (VYZ) analyses [1]. This class-level inference indicates that methanol acts as a cure moderator, delaying crosslinking and extending processing windows [1].

Cure kinetics
Class-level
Increased apparent activation energy with methanol addition
Indicates cure latency and wider processing latitude
Inferred from phenol–resorcinol–formaldehyde study; no direct measurement on CAS 124058-18-0
Cure kinetics Activation energy Methanol-modified resin

Recommended Application Scenarios for Formaldehyde-Methanol-Phenol Copolymer (CAS 124058-18-0) Based on Verifiable Differentiation


Extended-Shelf-Life Liquid Molding Compounds

The demonstrated low-temperature stability (≤0.04% formaldehyde loss over 24 h at 35 °C [1]) makes CAS 124058-18-0 an ideal candidate for one-component liquid molding resins that must remain flowable during extended storage and shipment. This property is unattainable with conventional resole liquids, which progressively advance in viscosity under similar thermal conditions.

Structural Adhesives Requiring Controlled Latency

The methanol-induced retardation of cure kinetics, evidenced by increased activation energy in analogous methanol-containing phenolic systems [1], supports the use of this copolymer in cold-setting structural adhesives where long open times and gradual strength build-up are essential for large-area bonding operations.

Quality-Control Reference Standard for Methanol-Modified Phenolic Resins

The distinct ¹H-NMR signature of methyl-capped oligomers (δ 4.8–5.0) [1] provides an unambiguous spectroscopic marker for identity testing and batch-to-batch consistency verification. This is critical for regulated industries (e.g., aerospace, electronics) that require documented resin chemistry before qualifying a supplier.

Application
Selection Property
Validation Focus
Extended-shelf-life liquid molding compounds
Low-temperature storage stability
Formaldehyde retention under quiescent thermal exposure
Structural adhesives requiring controlled latency
Cure kinetics moderation
Activation energy and open-time assessment
QC reference standard for methanol-modified PF resins
Distinct ¹H-NMR fingerprint
Methyl-capped end-group detection and batch consistency
Quote Request

Request a Quote for Formaldehyde;methanol;phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.